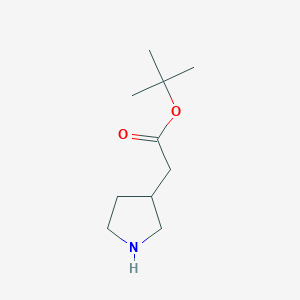

Pyrrolidin-3-YL-acetic acid tert-butyl ester

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name |

tert-butyl 2-pyrrolidin-3-ylacetate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H19NO2/c1-10(2,3)13-9(12)6-8-4-5-11-7-8/h8,11H,4-7H2,1-3H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

IBIYBQSFAAAGKD-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)OC(=O)CC1CCNC1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H19NO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID70693620 | |

| Record name | tert-Butyl (pyrrolidin-3-yl)acetate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70693620 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

185.26 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

783301-96-2 | |

| Record name | tert-Butyl (pyrrolidin-3-yl)acetate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70693620 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

An In-Depth Technical Guide to the Physicochemical Properties of tert-Butyl 2-(pyrrolidin-3-yl)acetate

For Researchers, Scientists, and Drug Development Professionals

Authored by: A Senior Application Scientist

Introduction: The Strategic Importance of the Pyrrolidine Scaffold in Modern Drug Discovery

The five-membered saturated nitrogen heterocycle, pyrrolidine, is a privileged scaffold in medicinal chemistry, frequently incorporated into the design of novel therapeutics.[1][2] Its prevalence stems from a combination of desirable attributes: the pyrrolidine ring is a non-planar, three-dimensional structure that can efficiently explore chemical space, offering a significant advantage over flat aromatic systems.[3] This three-dimensionality, coupled with the presence of stereogenic centers, allows for the precise spatial orientation of substituents, which is critical for optimizing interactions with biological targets.[3]

Furthermore, the pyrrolidine motif can significantly influence a molecule's physicochemical properties. The nitrogen atom can act as a hydrogen bond acceptor, or in its protonated form, a hydrogen bond donor, enhancing interactions with protein targets. Crucially, the incorporation of this heterocyclic system can improve aqueous solubility and modulate lipophilicity, key parameters that govern a drug candidate's Absorption, Distribution, Metabolism, and Excretion (ADME) profile.[3]

This guide focuses on a specific exemplar of this scaffold: tert-butyl 2-(pyrrolidin-3-yl)acetate. This molecule serves as a valuable building block in the synthesis of more complex pharmaceutical agents.[4] A thorough understanding of its fundamental physicochemical properties is therefore essential for any researcher utilizing this or structurally related compounds in a drug discovery pipeline. While specific experimental data for this exact compound is not extensively available in public literature, this guide will provide a comprehensive overview of its predicted properties, alongside detailed, field-proven protocols for their experimental determination.

I. Core Physicochemical Properties: A Blend of Predicted and Expected Values

A quantitative understanding of a compound's physicochemical profile is the bedrock of successful drug development. Properties such as ionization constant (pKa), lipophilicity (logP/logD), and solubility dictate how a molecule will behave in a biological system.

While extensive experimental data for tert-butyl 2-(pyrrolidin-3-yl)acetate is not publicly documented, we can compile a profile based on computational predictions and the known characteristics of its constituent functional groups.

| Property | Predicted/Expected Value | Significance in Drug Discovery |

| Molecular Formula | C₁₀H₁₉NO₂ | Defines the elemental composition and is the basis for molecular weight calculation. |

| Molecular Weight | 185.26 g/mol | Influences diffusion rates and membrane permeability; generally, lower molecular weight is favored for oral bioavailability. |

| pKa (Predicted) | ~9.5 - 10.5 (for the pyrrolidine nitrogen) | The pKa of the secondary amine is critical as it determines the charge state of the molecule at physiological pH (7.4). A basic pKa in this range means the molecule will be predominantly protonated and positively charged in the blood and most tissues, which significantly impacts solubility, cell permeability, and target binding.[5] |

| XlogP (Predicted) | 1.0[6] | This value suggests a balanced lipophilicity. A positive logP indicates some preference for a lipid environment, which is necessary for membrane permeation, but a value of 1.0 is low enough to maintain reasonable aqueous solubility.[7] |

| Aqueous Solubility (Predicted) | Moderately to highly soluble, especially at acidic pH | The protonated form of the pyrrolidine ring will enhance aqueous solubility. Solubility is a critical factor for drug absorption and formulation.[5] |

II. Structural and Spectral Characteristics

A definitive identification of tert-butyl 2-(pyrrolidin-3-yl)acetate relies on a combination of spectroscopic techniques. Below are the expected spectral characteristics based on its structure.

Nuclear Magnetic Resonance (NMR) Spectroscopy

-

¹H NMR: The proton NMR spectrum is expected to show a characteristic singlet for the nine equivalent protons of the tert-butyl group at approximately 1.4 ppm.[8] The protons on the pyrrolidine ring and the acetate methylene group will appear as a series of multiplets in the region of 1.5-3.5 ppm. The N-H proton of the pyrrolidine will likely appear as a broad singlet.

-

¹³C NMR: The carbon NMR spectrum will feature a prominent signal for the quaternary carbon of the tert-butyl group around 80 ppm and the three equivalent methyl carbons around 28 ppm.[9] The carbonyl carbon of the ester will be observed further downfield, typically in the 170-175 ppm region. The carbons of the pyrrolidine ring and the acetate methylene will resonate in the aliphatic region of the spectrum.

Infrared (IR) Spectroscopy

The IR spectrum will be characterized by a strong absorption band corresponding to the C=O stretch of the ester group, typically found in the range of 1730-1750 cm⁻¹.[10] A broad absorption in the 3300-3500 cm⁻¹ region would indicate the N-H stretch of the secondary amine. C-H stretching vibrations for the aliphatic and tert-butyl groups will be present in the 2850-3000 cm⁻¹ range.

Mass Spectrometry (MS)

In an electron ionization (EI) mass spectrum, a common fragmentation pattern for tert-butyl esters is the loss of isobutylene (56 Da) to give a prominent peak corresponding to the protonated carboxylic acid. The molecular ion peak ([M]⁺) at m/z 185 may be observed, along with other fragments resulting from the cleavage of the pyrrolidine ring. Under electrospray ionization (ESI) conditions, the protonated molecule ([M+H]⁺) at m/z 186 would be the expected base peak.[6]

III. Chemical Stability and Degradation Pathways

The stability of a drug candidate is a critical parameter that influences its shelf-life, formulation, and in vivo fate.[11] For tert-butyl 2-(pyrrolidin-3-yl)acetate, stability considerations center on its two main functional groups: the tert-butyl ester and the pyrrolidine ring.

-

Hydrolytic Stability: The tert-butyl ester is notably stable under basic and neutral conditions due to the steric hindrance of the bulky tert-butyl group, which prevents nucleophilic attack at the carbonyl carbon.[12][13] However, it is readily cleaved under acidic conditions via a mechanism involving the formation of a stable tert-butyl carbocation.[14] This lability in acidic environments is a key feature often exploited for its use as a protecting group in organic synthesis.[15] At physiological pH, the ester is expected to be relatively stable, but its susceptibility to enzymatic hydrolysis in vivo by esterases should be considered.[16]

-

Oxidative and Photolytic Stability: The saturated pyrrolidine ring is generally stable to oxidation and photolytic degradation under standard handling and storage conditions.[1][2] However, forced degradation studies, which involve exposing the compound to more extreme conditions (e.g., strong oxidizing agents, high-intensity UV light), are necessary to fully characterize its degradation profile and identify potential degradants.[17][18]

IV. Experimental Determination of Physicochemical Properties: A Practical Guide

The following section provides detailed, step-by-step protocols for the experimental determination of the key physicochemical properties of tert-butyl 2-(pyrrolidin-3-yl)acetate. These methods are standard in the pharmaceutical industry and provide a framework for obtaining reliable and reproducible data.

A. Determination of the Ionization Constant (pKa)

The pKa of the pyrrolidine nitrogen is a crucial parameter. Potentiometric titration is a robust and widely used method for its determination.

Protocol: pKa Determination by Potentiometric Titration

-

Preparation of the Analyte Solution: Accurately weigh approximately 5-10 mg of tert-butyl 2-(pyrrolidin-3-yl)acetate hydrochloride and dissolve it in a known volume (e.g., 50 mL) of deionized water or a suitable co-solvent system if solubility is limited.

-

Titration Setup: Calibrate a pH meter with standard buffers (pH 4, 7, and 10). Place the analyte solution in a thermostatted vessel and immerse the calibrated pH electrode and a micro-stir bar.

-

Titration: Titrate the solution with a standardized solution of a strong base (e.g., 0.1 M NaOH), adding small, precise volumes of the titrant.

-

Data Acquisition: Record the pH of the solution after each addition of titrant, allowing the reading to stabilize.

-

Data Analysis: Plot the pH versus the volume of titrant added. The pKa is determined from the pH at the half-equivalence point of the titration curve. Alternatively, the first derivative of the titration curve can be plotted to more accurately determine the equivalence point.

Caption: Workflow for pKa determination by potentiometric titration.

B. Determination of Lipophilicity (logP)

The octanol-water partition coefficient (logP) is the standard measure of a compound's lipophilicity. The shake-flask method is the gold standard for its determination.

Protocol: logP Determination by the Shake-Flask Method

-

Preparation of Phases: Prepare mutually saturated solutions of n-octanol and water (or a buffer of a specific pH, typically 7.4 for logD).

-

Analyte Addition: Prepare a stock solution of the compound in the aqueous phase. Add a known volume of this stock solution to a mixture of the saturated n-octanol and aqueous phases in a screw-cap tube.

-

Partitioning: Shake the tube vigorously for a set period (e.g., 1-2 hours) to allow the compound to partition between the two phases until equilibrium is reached.

-

Phase Separation: Centrifuge the tube to ensure complete separation of the octanol and aqueous layers.

-

Quantification: Carefully remove an aliquot from each phase and determine the concentration of the compound in each layer using a suitable analytical technique, such as HPLC-UV.

-

Calculation: The partition coefficient, P, is calculated as the ratio of the concentration in the octanol phase to the concentration in the aqueous phase. LogP is the base-10 logarithm of P.

Caption: Shake-flask method for logP determination.

C. Determination of Aqueous Solubility

Thermodynamic solubility is the equilibrium concentration of a compound in a saturated solution and is a critical parameter for drug delivery.

Protocol: Thermodynamic Solubility Determination

-

Sample Preparation: Add an excess amount of the solid compound to a series of vials containing aqueous buffers of different pH values (e.g., pH 2, 5, 7.4, 9).

-

Equilibration: Agitate the vials at a constant temperature (e.g., 25°C or 37°C) for a sufficient time (typically 24-48 hours) to ensure equilibrium is reached between the solid and dissolved compound.

-

Sample Processing: After equilibration, filter or centrifuge the samples to remove any undissolved solid.

-

Quantification: Dilute the resulting saturated solutions and determine the concentration of the dissolved compound using a validated analytical method, such as HPLC-UV or LC-MS.

-

Data Analysis: The measured concentration at each pH represents the thermodynamic solubility under those conditions.

Caption: Thermodynamic solubility determination workflow.

V. Plausible Synthetic Route

Tert-butyl 2-(pyrrolidin-3-yl)acetate can be synthesized through a multi-step sequence starting from commercially available materials. A plausible route would involve the protection of the pyrrolidine nitrogen, introduction of the acetate side chain, and subsequent deprotection.

A common strategy would be to start with a suitable protected 3-hydroxypyrrolidine. The hydroxyl group can be oxidized to a ketone, followed by a Wittig or Horner-Wadsworth-Emmons reaction to introduce the acetate moiety. Subsequent reduction of the double bond and deprotection of the nitrogen would yield the final product.

Conclusion

References

-

Wu, J., et al. (2013). Selective tert-Butyl Ester Deprotection in the Presence of Acid Labile Protecting Groups with Use of ZnBr2. Organic Letters, 15(20), 5294-5297. Available from: [Link]

- Van den Berg, E. M. M., et al. (2007). SELECTIVE ENZYMATIC HYDROLYSIS OF C-TERMINAL tert-BUTYL ESTERS OF PEPTIDES. Google Patents, WO2007082890A1.

-

Suárez-Castillo, O. R., et al. (2013). Hydrolysis of esters and dialkyl malonates mediated by t-BuNH2/LiBr/alcohol/H2O. Arkivoc, 2013(3), 163-174. Available from: [Link]

-

ACS Green Chemistry Institute Pharmaceutical Roundtable. (n.d.). Acids. Reagent Guides. Available from: [Link]

-

Theodorou, V., et al. (2018). Mild alkaline hydrolysis of hindered esters in non-aqueous solution. Arkivoc, 2018(7), 308-319. Available from: [Link]

-

Yildiz, I., et al. (2023). Recent insights about pyrrolidine core skeletons in pharmacology. Frontiers in Pharmacology, 14, 1239658. Available from: [Link]

-

Yildiz, I., et al. (2023). Recent insights about pyrrolidine core skeletons in pharmacology. PMC - PubMed Central, 14, 1239658. Available from: [Link]

-

Li Petri, G., et al. (2021). Pyrrolidine in Drug Discovery: A Versatile Scaffold for Novel Biologically Active Compounds. Molecules, 26(16), 4938. Available from: [Link]

-

Wikipedia. (n.d.). Pyrrolidine. Available from: [Link]

-

PubChem. (n.d.). tert-butyl (2R)-2-amino-2-pyrrolidin-3-yldecanoate. Available from: [Link]

-

Pérez-Rius, C., et al. (2022). Evaluation of the tert-butyl group as a probe for NMR studies of macromolecular complexes. Frontiers in Molecular Biosciences, 9, 1046030. Available from: [Link]

-

PubChemLite. (n.d.). Tert-butyl 2-[(3s)-pyrrolidin-3-yl]acetate hydrochloride. Available from: [Link]

-

Singh, S., & Kumar, V. (2016). Forced Degradation Studies. MedCrave online. Available from: [Link]

-

Thieme Chemistry. (2023). Novel tert-Butylation of Carboxylic Acids and Alcohols. Available from: [Link]

-

Sharma, G., et al. (2019). Stability Indicating Forced Degradation Studies. Research Journal of Pharmacy and Technology, 12(10), 4963-4968. Available from: [Link]

-

ResearchGate. (n.d.). Computational protocols for calculating 13C NMR chemical shifts. Available from: [Link]

-

Falahati, A., et al. (2024). Accurate Prediction of 1H NMR Chemical Shifts of Small Molecules Using Machine Learning. Metabolites, 14(5), 291. Available from: [Link]

-

ChemBK. (n.d.). tert-Butyl (S)-2-(pyrrolidin-3-yl)acetate hydrochloride. Available from: [Link]

-

Zhurko, I. F., et al. (2024). 2,5-Di-tert-butyl-2,5-diethylpyrrolidine-1-oxyls: Where Is a Reasonable Limit of Sterical Loading for Higher Resistance to Reduction?. PMC - NIH, 29(2), 253. Available from: [Link]

-

Organic Chemistry Portal. (n.d.). tert-Butyl Esters. Available from: [Link]

-

Pharmaffiliates. (n.d.). tert-Butyl (R)-2-(pyrrolidin-3-yl)acetate Hydrochloride. Available from: [Link]

-

Bajaj, K., et al. (2014). Development of forced degradation and stability indicating studies of drugs—A review. Journal of Applied Pharmaceutical Science, 4(1), 129-138. Available from: [Link]

-

Venkatesh, D. N., & Kumar, S. D. S. (2022). Forced Degradation – A Review. Biomedical Journal of Scientific & Technical Research, 47(3), 38434-38438. Available from: [Link]

-

Reddit. (2024). Why is boc stable to hydrolysis under basic conditions?. Available from: [Link]

-

Pharmaguideline. (n.d.). Forced Degradation Study in Pharmaceutical Stability. Available from: [Link]

-

Zhurko, I. F., et al. (2022). 3,4-Unsubstituted 2-tert-Butyl-pyrrolidine-1-oxyls with Hydrophilic Functional Groups in the Side Chains. MDPI, 27(6), 1888. Available from: [Link]

-

Falahati, A., et al. (2024). Accurate Prediction of 1H NMR Chemical Shifts of Small Molecules Using Machine Learning. bioRxiv. Available from: [Link]

-

ResearchGate. (n.d.). Experimental and predicted NMR chemical shifts (ppm). Available from: [Link]

-

ChemBK. (n.d.). tert-butyl 2-[(3S)-pyrrolidin-3-yl]acetate hydrochloride. Available from: [Link]

-

Turcotte, S. B., et al. (2012). Discovery, synthesis, and structure-based optimization of a series of N-(tert-butyl)-2-(N-arylamido)-2-(pyridin-3-yl) acetamides (ML188) as potent non-covalent small molecule inhibitors of the severe acute respiratory syndrome coronavirus (SARS-CoV) 3CL protease. PMC - NIH, 20(14), 4316-4328. Available from: [Link]

-

ACD/Labs. (n.d.). Lipophilicity Descriptors: Understanding When to Use LogP & LogD. Available from: [Link]

-

Box, K., & Comer, J. (2008). Using measured pKa, LogP and solubility to investigate supersaturation and predict BCS class. Current Drug Metabolism, 9(9), 869-878. Available from: [Link]

-

Pharmaffiliates. (n.d.). tert-Butyl (S)-2-(pyrrolidin-3-yl)acetate Hydrochloride. Available from: [Link]

-

Jones, R. N., & Sandorfy, C. (1973). Conformations of some saturated carbonyl compounds. Part III. Infrared spectra of isomeric propyl and butyl formates and acetates. Journal of the Chemical Society, Perkin Transactions 2, (11), 1599-1604. Available from: [Link]

Sources

- 1. Frontiers | Recent insights about pyrrolidine core skeletons in pharmacology [frontiersin.org]

- 2. Recent insights about pyrrolidine core skeletons in pharmacology - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Pyrrolidine in Drug Discovery: A Versatile Scaffold for Novel Biologically Active Compounds - PMC [pmc.ncbi.nlm.nih.gov]

- 4. chemimpex.com [chemimpex.com]

- 5. Using measured pKa, LogP and solubility to investigate supersaturation and predict BCS class - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. PubChemLite - Tert-butyl 2-[(3s)-pyrrolidin-3-yl]acetate hydrochloride (C10H19NO2) [pubchemlite.lcsb.uni.lu]

- 7. acdlabs.com [acdlabs.com]

- 8. Evaluation of the tert-butyl group as a probe for NMR studies of macromolecular complexes - PMC [pmc.ncbi.nlm.nih.gov]

- 9. researchgate.net [researchgate.net]

- 10. 2,5-Di-tert-butyl-2,5-diethylpyrrolidine-1-oxyls: Where Is a Reasonable Limit of Sterical Loading for Higher Resistance to Reduction? - PMC [pmc.ncbi.nlm.nih.gov]

- 11. Forced Degradation Studies - MedCrave online [medcraveonline.com]

- 12. benchchem.com [benchchem.com]

- 13. reddit.com [reddit.com]

- 14. Acids - Wordpress [reagents.acsgcipr.org]

- 15. Novel tert-Butylation of Carboxylic Acids and Alcohols - Thieme Chemistry - Georg Thieme Verlag [thieme.de]

- 16. WO2007082890A1 - SELECTIVE ENZYMATIC HYDROLYSIS OF C-TERMINAL tert-BUTYL ESTERS OF PEPTIDES - Google Patents [patents.google.com]

- 17. rjptonline.org [rjptonline.org]

- 18. Development of forced degradation and stability indicating studies of drugs—A review - PMC [pmc.ncbi.nlm.nih.gov]

Technical Guide to the Spectroscopic Characterization of tert-butyl 2-(pyrrolidin-3-yl)acetate

Abstract: This document provides an in-depth technical analysis of the spectroscopic data for tert-butyl 2-(pyrrolidin-3-yl)acetate (CAS No: 783301-96-2), a valuable heterocyclic building block in medicinal chemistry and drug development. We present a detailed examination of its Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) data. The guide is designed for researchers, scientists, and professionals in drug development, offering not just raw data but also expert interpretation and the rationale behind the analytical methodologies, ensuring confident structural verification and quality assessment.

Introduction and Molecular Structure

tert-Butyl 2-(pyrrolidin-3-yl)acetate is a bifunctional molecule incorporating a secondary amine within a pyrrolidine ring and a sterically hindered tert-butyl ester. This structural arrangement makes it a versatile intermediate for introducing a carboxymethylpyrrolidine moiety in the synthesis of complex pharmaceutical agents. Accurate and unambiguous structural confirmation is paramount for its use in regulated drug discovery pipelines. This guide employs a multi-technique spectroscopic approach (NMR, IR, MS) to create a complete and verifiable analytical profile of the molecule.

Caption: Molecular Structure of tert-butyl 2-(pyrrolidin-3-yl)acetate.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is the cornerstone of small molecule structural elucidation, providing detailed information about the carbon-hydrogen framework. For this molecule, both ¹H and ¹³C NMR are essential to confirm connectivity and stereochemistry.

Expertise & Experience: Causality in Experimental Choices

The choice of solvent is critical. While Chloroform-d (CDCl₃) is a common choice for its excellent solubilizing power, the acidic nature of the deuterium can sometimes cause peak broadening for amines. For this reason, spectra are often also acquired in Methanol-d₄ (CD₃OD) or Dimethyl sulfoxide-d₆ (DMSO-d₆) to observe exchangeable protons like N-H and to mitigate solvent interaction effects. The data presented here is based on a standard analysis in CDCl₃, which is typically sufficient for structural confirmation.

Experimental Protocol: NMR Data Acquisition

-

Sample Preparation: Dissolve approximately 5-10 mg of tert-butyl 2-(pyrrolidin-3-yl)acetate in ~0.6 mL of deuterated chloroform (CDCl₃) containing 0.03% v/v Tetramethylsilane (TMS) as an internal standard.

-

Instrumentation: Acquire spectra on a 400 MHz or 500 MHz NMR spectrometer.[1]

-

¹H NMR Acquisition: Obtain the proton spectrum using a standard pulse sequence with a spectral width of approximately 16 ppm, an acquisition time of at least 3 seconds, and a relaxation delay of 2 seconds.

-

¹³C NMR Acquisition: Obtain the carbon spectrum using a proton-decoupled pulse sequence with a spectral width of approximately 220 ppm. A sufficient number of scans (e.g., 1024 or more) is required to achieve an adequate signal-to-noise ratio.

¹H NMR Spectral Data & Interpretation

The ¹H NMR spectrum provides a proton census and reveals connectivity through spin-spin coupling. The pyrrolidine ring protons create a complex, overlapping region due to their diastereotopic nature, a common feature in substituted cyclic systems.[2][3]

| Chemical Shift (δ, ppm) | Multiplicity | Integration | Assignment | Interpretation |

| ~3.20 - 2.80 | m (complex) | 4H | H2, H5 | Protons on carbons adjacent to the nitrogen are deshielded and appear as complex multiplets. |

| ~2.65 | m | 1H | H3 | The methine proton at the point of substitution, coupled to adjacent CH₂ groups. |

| ~2.40 | d | 2H | -CH₂-COO | The methylene protons of the acetate side chain, appearing as a doublet due to coupling with H3. |

| ~2.05 | br s | 1H | N-H | A broad singlet characteristic of an exchangeable amine proton. Its position can vary with concentration and temperature. |

| ~2.00 - 1.55 | m (complex) | 2H | H4 | The remaining pyrrolidine ring protons, typically found in the more shielded aliphatic region. |

| 1.45 | s | 9H | -C(CH₃)₃ | A sharp, strong singlet, highly characteristic of the nine equivalent protons of the tert-butyl group.[4] |

¹³C NMR Spectral Data & Interpretation

The ¹³C NMR spectrum confirms the carbon count and the chemical environment of each carbon atom.

| Chemical Shift (δ, ppm) | Assignment | Interpretation |

| ~172.1 | C=O | The ester carbonyl carbon, appearing in the characteristic downfield region. |

| ~80.8 | -C (CH₃)₃ | The quaternary carbon of the tert-butyl group, deshielded by the adjacent oxygen atom.[5] |

| ~53.0, ~46.2 | C2, C5 | Carbons adjacent to the nitrogen atom in the pyrrolidine ring.[6][7] |

| ~40.5 | -C H₂-COO | The methylene carbon of the acetate side chain. |

| ~37.1 | C3 | The methine carbon of the pyrrolidine ring where the side chain is attached. |

| ~31.9 | C4 | The remaining pyrrolidine ring carbon.[6][7] |

| ~28.1 | -C(C H₃)₃ | The three equivalent methyl carbons of the tert-butyl group, appearing as a strong signal.[5] |

Visualization: NMR Analysis Workflow

Caption: Workflow for NMR-based structural elucidation.

Infrared (IR) Spectroscopy

IR spectroscopy is a rapid and effective technique for identifying the key functional groups within a molecule. The spectrum provides a "molecular fingerprint" based on the vibrational frequencies of chemical bonds.

Experimental Protocol: ATR-IR Data Acquisition

-

Instrumentation: Utilize a Fourier-Transform Infrared (FTIR) spectrometer equipped with an Attenuated Total Reflectance (ATR) accessory.

-

Sample Application: Apply a single drop of neat tert-butyl 2-(pyrrolidin-3-yl)acetate oil directly onto the ATR crystal.

-

Data Collection: Record the spectrum, typically by co-adding 16 or 32 scans over a range of 4000-600 cm⁻¹ with a resolution of 4 cm⁻¹.

-

Processing: Perform a background subtraction using a scan of the clean, empty ATR crystal.

IR Spectral Data & Interpretation

The IR spectrum is dominated by absorptions from the ester and amine functional groups.

| Frequency (cm⁻¹) | Intensity | Assignment | Interpretation |

| ~3350 | Medium, broad | N-H Stretch | This absorption is characteristic of a secondary amine. The broadening is due to hydrogen bonding. |

| 2975, 2870 | Strong | C-H Stretch | Aliphatic C-H stretching from the tert-butyl and pyrrolidine ring protons. |

| 1730 | Strong, Sharp | C=O Stretch | This is a highly diagnostic, intense absorption for the ester carbonyl group. |

| 1255, 1150 | Strong | C-O Stretch | Asymmetric and symmetric stretching vibrations of the ester C-O bonds. |

Mass Spectrometry (MS)

Mass spectrometry provides the molecular weight of the compound and offers structural clues through the analysis of fragmentation patterns. Electrospray Ionization (ESI) is a soft ionization technique ideal for polar molecules like this, typically generating the protonated molecular ion [M+H]⁺.

Experimental Protocol: ESI-MS Data Acquisition

-

Sample Preparation: Prepare a dilute solution of the compound (~0.1 mg/mL) in a suitable solvent like methanol or acetonitrile, often with a trace amount of formic acid (0.1%) to facilitate protonation.

-

Instrumentation: Introduce the sample into an ESI-equipped mass spectrometer (e.g., a Quadrupole Time-of-Flight or Q-TOF instrument) via direct infusion or LC-MS.

-

Data Collection: Acquire the mass spectrum in positive ion mode over a mass range of m/z 50-500.

-

Tandem MS (MS/MS): For fragmentation analysis, isolate the [M+H]⁺ ion and subject it to Collision-Induced Dissociation (CID) with an inert gas (e.g., argon or nitrogen) to generate fragment ions.[8]

MS Data & Fragmentation Analysis

The molecular formula is C₁₀H₁₉NO₂, with a monoisotopic mass of 185.1416 Da.

-

Molecular Ion Peak: The ESI mass spectrum will show a prominent peak at m/z 186.1489 , corresponding to the protonated molecule [C₁₀H₂₀NO₂]⁺ ([M+H]⁺).[9]

-

Key Fragmentation Pathways: The fragmentation of t-butyl esters is highly predictable. The most characteristic fragmentation involves the loss of a neutral isobutylene molecule.[10][11][12]

| m/z (Fragment) | Loss | Proposed Structure | Interpretation |

| 130.07 | -56.07 Da (-C₄H₈) | [M+H - isobutylene]⁺ | This is the base peak or a major fragment, resulting from the facile loss of isobutylene from the protonated tert-butyl ester, forming the corresponding protonated carboxylic acid. This is a hallmark of a t-butyl ester. |

| 70.06 | -116.08 Da | [C₄H₈N]⁺ | This common fragment corresponds to the pyrrolidinyl iminium ion, formed by cleavage of the acetate side chain from the ring. |

Visualization: Key ESI-MS Fragmentation Pathway

Caption: Proposed fragmentation of protonated tert-butyl 2-(pyrrolidin-3-yl)acetate.

Conclusion

The collective evidence from ¹H NMR, ¹³C NMR, IR, and Mass Spectrometry provides an unambiguous and robust structural confirmation of tert-butyl 2-(pyrrolidin-3-yl)acetate. The ¹H and ¹³C NMR data establish the complete carbon-hydrogen framework, IR spectroscopy confirms the presence of the key ester and secondary amine functional groups, and mass spectrometry verifies the molecular weight and reveals characteristic fragmentation patterns, particularly the diagnostic loss of isobutylene. This comprehensive spectroscopic profile serves as a reliable reference for researchers, ensuring material identity and quality for applications in pharmaceutical synthesis and development.

References

-

Macmillan Group - Princeton University. (n.d.). Supplementary Information. Retrieved from [Link]

-

García-Caballero, A., et al. (2018). Evaluation of the tert-butyl group as a probe for NMR studies of macromolecular complexes. Scientific Reports. Available at: [Link]

-

Herman, J. A., & Harrison, A. G. (1981). Energetics and structural effects in the fragmentation of protonated esters in the gas phase. Canadian Journal of Chemistry, 59(15), 2133-2144. Available at: [Link]

-

Bagryanskaya, I. Y., et al. (2022). 3,4-Unsubstituted 2-tert-Butyl-pyrrolidine-1-oxyls with Hydrophilic Functional Groups in the Side Chains. Molecules, 27(6), 1883. Available at: [Link]

-

Chemistry Stack Exchange. (2016). Mass spectrum fragmentation of ethyl acetate. Retrieved from [Link]

-

ResearchGate. (n.d.). Interpretation of the pyrrolidine region of the 1 H NMR spectrum. Retrieved from [Link]

-

ChemBK. (n.d.). tert-Butyl (S)-2-(pyrrolidin-3-yl)acetate hydrochloride. Retrieved from [Link]

-

PubChem. (n.d.). Tert-butyl 2-[(3s)-pyrrolidin-3-yl]acetate hydrochloride. Retrieved from [Link]

-

SpectraBase. (n.d.). Pyrrolidine - Optional[13C NMR] - Chemical Shifts. Retrieved from [Link]

-

The Royal Society of Chemistry. (n.d.). Syntheses and NMR spectra. Retrieved from [Link]

-

Turcaud, S., et al. (2012). Discovery, synthesis, and structure-based optimization of a series of N-(tert-butyl)-2-(N-arylamido)-2-(pyridin-3-yl) acetamides (ML188) as potent non-covalent small molecule inhibitors of the severe acute respiratory syndrome coronavirus (SARS-CoV) 3CL protease. Journal of Medicinal Chemistry, 55(11), 4913-4927. Available at: [Link]

-

Chemistry LibreTexts. (2023). Mass Spectrometry - Fragmentation Patterns. Retrieved from [Link]

-

ResearchGate. (n.d.). Pyrrolidine nucleotide analogs with a tunable conformation. Retrieved from [Link]

-

The Royal Society of Chemistry. (n.d.). Synthesis and Structural Characterization of Amido Heteroscorpionate Rare-Earth Metals Complexes. Retrieved from [Link]

-

ChemBK. (n.d.). tert-butyl 2-[(3S)-pyrrolidin-3-yl]acetate hydrochloride. Retrieved from [Link]

-

SpectraBase. (n.d.). Tert-butyl 2-(1-methyl-2-pyrrolidinylidene)acetate. Retrieved from [Link]

-

Pharmaffiliates. (n.d.). tert-Butyl (R)-2-(pyrrolidin-3-yl)acetate Hydrochloride. Retrieved from [Link]

-

Organic Syntheses. (n.d.). 2-Pyrrolidinepropanoic acid, 1-[(1,1-dimethylethoxy)carbonyl]-β,4-dihydroxy-, 1,1-dimethylethyl ester. Retrieved from [Link]

-

Kertesz, V., & Van Berkel, G. J. (2010). An Organic Chemist's Guide to Electrospray Mass Spectrometric Structure Elucidation. Current Organic Chemistry, 14(1), 53-73. Available at: [Link]

-

Doc Brown's Chemistry. (n.d.). Mass spectrum of ethyl ethanoate. Retrieved from [Link]

-

Grigor'ev, I. A., et al. (2024). 2,5-Di-tert-butyl-2,5-diethylpyrrolidine-1-oxyls: Where Is a Reasonable Limit of Sterical Loading for Higher Resistance to Reduction?. Molecules, 29(3), 577. Available at: [Link]

-

Gottlieb, H. E., Kotlyar, V., & Nudelman, A. (1997). NMR Chemical Shifts of Common Laboratory Solvents as Trace Impurities. The Journal of Organic Chemistry, 62(21), 7512-7515. Available at: [Link]

-

The Royal Society of Chemistry. (n.d.). Ruthenium-catalyzed synthesis of tricyclic 1,5-fused 1,2,3-triazole piperazines. Retrieved from [Link]

-

Princeton University. (n.d.). Selective sp3 C–H Alkylation via Polarity Match Based Cross-Coupling. Retrieved from [Link]

Sources

- 1. Discovery, synthesis, and structure-based optimization of a series of N-(tert-butyl)-2-(N-arylamido)-2-(pyridin-3-yl) acetamides (ML188) as potent non-covalent small molecule inhibitors of the severe acute respiratory syndrome coronavirus (SARS-CoV) 3CL protease - PMC [pmc.ncbi.nlm.nih.gov]

- 2. researchgate.net [researchgate.net]

- 3. researchgate.net [researchgate.net]

- 4. Evaluation of the tert-butyl group as a probe for NMR studies of macromolecular complexes - PMC [pmc.ncbi.nlm.nih.gov]

- 5. tert-Butyl acetate (540-88-5) 13C NMR spectrum [chemicalbook.com]

- 6. Pyrrolidine(123-75-1) 13C NMR spectrum [chemicalbook.com]

- 7. spectrabase.com [spectrabase.com]

- 8. An Organic Chemist’s Guide to Electrospray Mass Spectrometric Structure Elucidation - PMC [pmc.ncbi.nlm.nih.gov]

- 9. PubChemLite - Tert-butyl 2-[(3s)-pyrrolidin-3-yl]acetate hydrochloride (C10H19NO2) [pubchemlite.lcsb.uni.lu]

- 10. cdnsciencepub.com [cdnsciencepub.com]

- 11. chem.libretexts.org [chem.libretexts.org]

- 12. mass spectrum of ethyl ethanoate fragmentation pattern of m/z m/e ions for analysis and identification of ethyl acetate image diagram doc brown's advanced organic chemistry revision notes [docbrown.info]

An In-Depth Technical Guide to Sourcing and Application of Pyrrolidin-3-yl-acetic acid tert-butyl ester

Abstract

This technical guide provides a comprehensive overview of Pyrrolidin-3-yl-acetic acid tert-butyl ester, a valuable heterocyclic building block for researchers and professionals in drug discovery and medicinal chemistry. The document details the compound's chemical identity, its significance as a synthetic intermediate, and a practical analysis of its commercial availability from key suppliers. Furthermore, it offers field-proven insights into quality control, handling, and storage protocols. This guide is intended to serve as a vital resource for scientists, enabling informed sourcing decisions and effective integration of this scaffold into their research and development workflows.

Introduction to a Versatile Scaffold: this compound

1.1. Core Chemical Identity

This compound, also known as tert-butyl 2-(pyrrolidin-3-yl)acetate, is a disubstituted saturated N-heterocycle. The pyrrolidine ring is a privileged scaffold in modern medicinal chemistry, prized for its three-dimensional character, which allows for a more effective exploration of pharmacological space compared to flat, aromatic rings.[1][2] The presence of sp3-hybridized carbons contributes to the molecule's stereochemistry and conformational flexibility, which are critical for optimizing interactions with biological targets.[1][2]

The structure features two key functional groups:

-

A secondary amine within the pyrrolidine ring, which can be further functionalized.

-

A tert-butyl ester protecting the acetic acid side chain. This bulky ester group prevents the carboxylic acid from undergoing unwanted reactions during subsequent synthetic steps and can be selectively removed under acidic conditions.

Key Identifiers:

-

Chemical Name: this compound

-

Synonyms: tert-butyl 2-(pyrrolidin-3-yl)acetate, 3-tert-BUTOXYCARBONYLMETHYL-PYRROLIDINE[3]

-

Molecular Formula: C₁₀H₁₉NO₂[4]

-

Molecular Weight: 185.27 g/mol [4]

-

Common CAS Numbers:

1.2. Significance in Drug Discovery and Development

The pyrrolidine core is a cornerstone in the design of novel therapeutics. Its rigid, yet conformationally adaptable, structure serves as an ideal framework for constructing complex, biologically active molecules.[9] Pyrrolidine derivatives have demonstrated a wide range of pharmacological activities and are integral to drugs targeting central nervous system diseases, cancer, and diabetes.[1]

Specifically, the Pyrrolidin-3-yl-acetic acid moiety is a valuable building block for several reasons:

-

Stereochemical Complexity: The carbon at the 3-position is a stereocenter, allowing for the synthesis of specific stereoisomers, which is often crucial for selective binding to biological targets like enzymes and receptors.[1]

-

Vectorial Orientation: The acetic acid side chain provides a specific vector for extending the molecule towards a binding pocket or for linking to other molecular fragments.

-

Improved Physicochemical Properties: The saturated ring can improve properties like solubility and metabolic stability compared to aromatic analogues.

Derivatives of pyrrolidine, such as (R)-pyrrolidine-3-carboxylic acid, are key components in the synthesis of potent enzyme inhibitors, including Dipeptidyl Peptidase-4 (DPP-IV) inhibitors used in the treatment of type 2 diabetes.[9] This highlights the established utility of this class of compounds in creating targeted therapies.

Commercial Availability and Strategic Sourcing

2.1. Overview of Key Suppliers

This compound is available from several fine chemical suppliers who specialize in building blocks for research and development. It is typically offered as a racemic mixture or as specific enantiomers, most commonly in the form of a free base or a hydrochloride salt for improved stability and handling.

2.2. Comparative Supplier Data

Sourcing this intermediate requires careful consideration of the specific form needed for a synthetic route. The following table summarizes offerings from prominent suppliers.

| Supplier | Product Name | Form | CAS Number | Purity |

| BLD Pharm | tert-Butyl 2-(pyrrolidin-3-yl)acetate hydrochloride | Hydrochloride Salt | 570424-02-1 | Not specified |

| BLD Pharm | tert-Butyl (S)-2-(pyrrolidin-3-yl)acetate | (S)-Enantiomer | 2096495-18-8 | Not specified |

| Pharmaffiliates | tert-Butyl (R)-2-(pyrrolidin-3-yl)acetate Hydrochloride | (R)-Enantiomer, HCl Salt | 2703749-13-5 | Not specified |

| CHIRALEN | tert-Butyl 2-(pyrrolidin-3-yl)acetate hydrochloride | Hydrochloride Salt | 570424-02-1 | 99% |

| Alfa Chemistry | This compound | Racemic Free Base | 783301-96-2 | 97% Min |

| Apollo Scientific | This compound | Not specified | Not specified | Not specified |

Note: This table is not exhaustive and represents a snapshot of available data. Researchers should always request a current Certificate of Analysis (CoA) before purchasing.

2.3. Sourcing Considerations: A Decision Workflow

The choice between the free base, hydrochloride salt, or a specific enantiomer is a critical decision driven by the subsequent chemical transformations planned.

-

Free Base: Ideal for reactions where the amine's basicity is required for catalysis or where an acidic counter-ion would interfere. It may be less stable for long-term storage.

-

Hydrochloride Salt: The preferred form for long-term storage and handling. The salt is typically a more stable, crystalline solid, making it easier to weigh and handle than the free base, which can be an oil. The amine must be liberated by treatment with a base before it can be used in most reactions.

-

Enantiomerically Pure Forms ((R) or (S)): Essential for stereospecific synthesis where the final product's biological activity is dependent on a single stereoisomer. Sourcing the correct enantiomer early in the process avoids challenging and costly chiral separations later.

Caption: A self-validating workflow for incoming quality control.

Handling, Storage, and Safety

4.1. Safety and Handling Precautions

While a specific Safety Data Sheet (SDS) for this compound is not readily available, data from analogous compounds like tert-butyl (3-pyrrolidinyl)carbamate and tert-butyl acetate provide a reliable basis for safe handling. [10]

-

Hazard Statements: Assumed to cause skin and eye irritation. [10]May be harmful if inhaled and may cause respiratory irritation. * Precautionary Measures:

-

Use only in a well-ventilated area, preferably within a chemical fume hood. * Wear appropriate Personal Protective Equipment (PPE), including chemical-resistant gloves, safety glasses or goggles, and a lab coat. [10] * Avoid breathing dust, fumes, or vapors. * Wash hands thoroughly after handling. [10]

-

4.2. Recommended Storage Conditions

Proper storage is essential to maintain the compound's integrity over time.

-

Temperature: Store in a refrigerator at 2-8°C. [6][8]* Atmosphere: For maximum stability, especially for the free base, storage under an inert atmosphere (e.g., Argon or Nitrogen) is recommended. [6]* Container: Keep the container tightly closed to prevent moisture absorption and potential degradation. [10]

Conclusion

This compound is a high-value building block whose strategic importance in drug discovery is well-established. Its commercial availability in racemic, enantiomerically pure, and salt forms provides researchers with the flexibility required for modern synthetic chemistry. By adhering to the principles of careful supplier selection, rigorous incoming quality control, and appropriate safety and handling protocols outlined in this guide, scientists can confidently and effectively utilize this versatile scaffold to accelerate the development of novel therapeutic agents.

References

-

LookChem. Cas 122442-02-8,(S)-2-(pyrrolidin-3-yl)acetic acid.[Link]

-

Pharmaffiliates. tert-Butyl (R)-2-(pyrrolidin-3-yl)acetate Hydrochloride.[Link]

-

Suzhou Yourite Pharmaceutical Chemical Technology Co., Ltd. this compound HCL.[Link]

-

Raimondi, M.V., et al. (2021). Pyrrolidine in Drug Discovery: A Versatile Scaffold for Novel Biologically Active Compounds. Top Curr Chem (Cham), 379(5):34. [Link]

-

PubChem. Pyrrolidin-3-yl-acetic acid.[Link]

-

OIST. Pyrrolidine-3-Carboxylic Acid Derivatives (Beta-Proline Derivatives).[Link]

Sources

- 1. Pyrrolidine in Drug Discovery: A Versatile Scaffold for Novel Biologically Active Compounds - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Pyrrolidine in Drug Discovery: A Versatile Scaffold for Novel Biologically Active Compounds - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. This compound HCL [unite-pharm.com]

- 4. chemimpex.com [chemimpex.com]

- 5. alfa-chemclinix.com [alfa-chemclinix.com]

- 6. 570424-02-1|tert-Butyl 2-(pyrrolidin-3-yl)acetate hydrochloride|BLD Pharm [bldpharm.com]

- 7. 2096495-18-8|tert-Butyl (S)-2-(pyrrolidin-3-yl)acetate|BLD Pharm [bldpharm.com]

- 8. pharmaffiliates.com [pharmaffiliates.com]

- 9. benchchem.com [benchchem.com]

- 10. fishersci.com [fishersci.com]

The Strategic Application of Pyrrolidin-3-yl-acetic acid tert-butyl ester in Asymmetric Synthesis: A Technical Guide

Introduction: The Pyrrolidine Scaffold in Modern Drug Discovery

In the landscape of medicinal chemistry, the pyrrolidine ring stands out as a "privileged scaffold."[1][2] Its non-planar, sp³-hybridized structure provides an ideal framework for exploring three-dimensional chemical space, a critical factor in designing selective and potent therapeutics. Among the diverse array of pyrrolidine-based synthons, Pyrrolidin-3-yl-acetic acid tert-butyl ester has emerged as a particularly valuable chiral building block. This guide provides an in-depth technical overview of its synthesis, strategic applications, and the underlying chemical principles that make it a powerful tool for researchers, scientists, and drug development professionals.

The core value of this building block lies in its bifunctional nature: a stereodefined pyrrolidine ring and a protected carboxylic acid moiety. This structure allows for the controlled, sequential introduction of complexity, making it an indispensable intermediate in the synthesis of numerous biologically active compounds.[1][3]

| Property | Value |

| Molecular Formula | C₁₀H₁₉NO₂ |

| Molecular Weight | 185.27 g/mol |

| CAS Number | 185640-84-6 / 783301-96-2 |

The Strategic Role of the Tert-Butyl Ester Protecting Group

A protecting group is a molecular "scaffold" temporarily installed to mask a reactive functional group, enabling chemical transformations elsewhere in the molecule.[4] The tert-butyl ester in our title compound serves as a robust yet strategically removable protector for the carboxylic acid.

Causality Behind the Choice: The tert-butyl group's steric bulk renders the ester highly resistant to nucleophilic attack and hydrolysis under basic conditions, which are common in many synthetic steps like amide couplings or N-alkylation of the pyrrolidine nitrogen. This stability is crucial for maintaining molecular integrity during multi-step sequences.

Deprotection is typically achieved under acidic conditions, often using trifluoroacetic acid (TFA) in a solvent like dichloromethane (DCM). The mechanism involves protonation of the ester oxygen followed by the formation of a stable tert-butyl cation, which is scavenged by an appropriate nucleophile or eliminated as isobutylene. This orthogonality—stable to base, labile to acid—is a cornerstone of modern synthetic strategy, allowing for selective deprotection without disturbing other acid-sensitive or base-labile groups in the molecule.

Enantioselective Synthesis: Constructing the Chiral Core

Accessing enantiomerically pure this compound is paramount to its function as a chiral building block. While numerous methods exist for pyrrolidine synthesis, organocatalytic asymmetric Michael additions represent a state-of-the-art, atom-economical approach to creating the substituted pyrrolidine core with high stereocontrol.[5] The following workflow outlines a plausible and robust enantioselective synthesis based on established principles.

The key step is the conjugate addition of a nitromethane equivalent to a γ-oxo-α,β-unsaturated ester, catalyzed by a chiral organocatalyst. The resulting nitro intermediate is then reduced and cyclized in a one-pot fashion to yield the desired pyrrolidine ring.

Caption: Enantioselective synthesis workflow.

Detailed Experimental Protocol: Synthesis of (R)-tert-butyl 2-(1-Boc-pyrrolidin-3-yl)acetate

This protocol is a representative example based on the Michael addition strategy.

Step 1: Asymmetric Michael Addition

-

To a stirred solution of tert-butyl 4-oxobut-2-enoate (1.0 eq) in toluene (0.5 M) at -20 °C, add nitromethane (1.5 eq) and benzoic acid (0.1 eq).

-

Add the chiral diarylprolinol silyl ether catalyst (0.1 eq).

-

Stir the reaction mixture at -20 °C for 24-48 hours, monitoring by TLC or LC-MS for the disappearance of the starting enoate.

-

Upon completion, quench the reaction with saturated aqueous NH₄Cl solution.

-

Extract the aqueous layer with ethyl acetate (3x). Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure to yield the crude γ-nitro ketone Michael adduct.

Step 2: Reductive Amination and Cyclization

-

Dissolve the crude adduct from Step 1 in methanol (0.2 M).

-

Add di-tert-butyl dicarbonate (Boc₂O, 1.2 eq) to the solution.

-

Carefully add a slurry of Raney Nickel (approx. 50% w/w in water) under an inert atmosphere.

-

Pressurize the reaction vessel with hydrogen gas (50 psi) and stir vigorously at room temperature for 12-16 hours.

-

Carefully filter the reaction mixture through a pad of Celite® to remove the catalyst, washing the pad with methanol.

-

Concentrate the filtrate under reduced pressure. Purify the residue by column chromatography (silica gel, gradient elution with hexanes/ethyl acetate) to afford the N-Boc protected product.

Rationale: The chiral catalyst creates a stereodefined environment, forcing the nitromethane to attack one face of the double bond preferentially, thus setting the absolute stereochemistry. The subsequent reduction of the nitro group to an amine and the ketone to an alcohol, followed by intramolecular cyclization (and dehydration), efficiently constructs the pyrrolidine ring. The presence of Boc₂O during the reduction ensures the resulting pyrrolidine nitrogen is immediately protected.

Application in the Synthesis of Biologically Active Molecules

The true utility of a chiral building block is demonstrated by its incorporation into complex target molecules. The pyrrolidin-3-yl-acetic acid motif is a key component in several advanced drug candidates, particularly kinase inhibitors used in oncology and immunology.[6][7] A common synthetic operation involves the N-alkylation or N-arylation of the pyrrolidine nitrogen with a heterocyclic core.

A prominent example where a similar chiral scaffold is employed is in the synthesis of Tofacitinib , a Janus kinase (JAK) inhibitor.[7][8] The synthesis involves coupling a chiral 3-amino-4-methylpiperidine derivative to a pyrrolo[2,3-d]pyrimidine core. A similar strategy can be envisioned for our building block.

Caption: General coupling and elaboration workflow.

Representative Protocol: N-Arylation with a Heterocyclic Core

-

To a solution of this compound (1.1 eq) in N-Methyl-2-pyrrolidone (NMP, 0.5 M), add 4-chloro-7H-pyrrolo[2,3-d]pyrimidine (1.0 eq).

-

Add N,N-Diisopropylethylamine (DIPEA, 3.0 eq).

-

Heat the reaction mixture to 80-100 °C and stir for 8-12 hours, monitoring by LC-MS.

-

Upon completion, cool the mixture to room temperature and dilute with water.

-

Extract the product with ethyl acetate (3x). Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, and concentrate.

-

Purify the crude material via column chromatography to yield the coupled product.

This nucleophilic aromatic substitution (SₙAr) reaction forges the critical bond between the chiral building block and the core pharmacophore. The tert-butyl ester remains intact under these basic conditions, ready for subsequent deprotection and further elaboration (e.g., amide bond formation) to reach the final active pharmaceutical ingredient (API). This modular approach is a hallmark of modern pharmaceutical process development.

Summary of Key Synthetic Transformations

| Transformation | Reagents & Conditions | Purpose |

| Asymmetric Michael Addition | Chiral Organocatalyst, Nitromethane | Sets the key stereocenter with high enantioselectivity.[9][5] |

| Reductive Cyclization | Raney Ni, H₂, Boc₂O | Forms the pyrrolidine ring and protects the nitrogen in one pot. |

| N-Arylation (SₙAr) | Heterocyclic Halide, DIPEA, NMP | Couples the building block to the core of a target molecule. |

| Ester Deprotection | Trifluoroacetic Acid (TFA), DCM | Removes the tert-butyl protecting group to reveal the carboxylic acid for further reaction. |

Conclusion

This compound is more than a simple chemical intermediate; it is a sophisticated tool for asymmetric synthesis. Its pre-installed stereocenter and orthogonally protected functional groups provide chemists with a reliable and efficient means to introduce complex, three-dimensional motifs into drug candidates. The strategic application of modern catalytic methods for its synthesis and its modular use in convergent synthetic routes underscore its importance in accelerating the drug discovery and development pipeline. Understanding the causality behind its design and application empowers researchers to leverage this and similar building blocks to their full potential in the quest for novel therapeutics.

References

-

Yin, F., Garifullina, A., & Tanaka, F. (2017). Synthesis of pyrrolidine-3-carboxylic acid derivatives via asymmetric Michael addition reactions of carboxylate-substituted enones. Organic & Biomolecular Chemistry, 15(29), 6089–6092. Available at: [Link][9]

-

Yin, F., Garifullina, A., & Tanaka, F. (2017). Synthesis of pyrrolidine-3-carboxylic acid derivatives via asymmetric Michael addition reactions of carboxylate-substituted enones. CORE. Available at: [Link][5]

-

Yin, F., Garifullina, A., & Tanaka, F. (2017). Synthesis of pyrrolidine-3-carboxylic acid derivatives: Via asymmetric Michael addition reactions of carboxylate-substituted enones. ResearchGate. Available at: [Link][10]

-

Carvalho, L. C. R., Lourenço, A., Ferreira, L. M., & Branco, P. S. (2018). Tofacitinib synthesis – an asymmetric challenge. European Journal of Organic Chemistry. Available at: [Link][7]

-

Kaur, H., et al. (2021). Progress in the Stereoselective Synthesis Methods of Pyrrolidine-Containing Drugs and Their Precursors. Molecules, 26(16), 4996. Available at: [Link][1][3]

-

Sweeney, J. B., Doulcet, J., & Tummatorn, B. (2018). Synthesis of 3-substituted pyrrolidines via palladium-catalysed hydroarylation. ChemRxiv. Available at: [Link][2]

-

V, S., & Mulakayala, N. (2017). An Efficient and Alternative Method for Synthesis of Tofacitinib. Der Pharma Chemica, 9(16), 84-89. Available at: [Link]

-

Chung, J. Y. L., et al. (2015). Evolution of a Manufacturing Route to Omarigliptin, A Long-Acting DPP-4 Inhibitor for the Treatment of Type 2 Diabetes. ResearchGate. Available at: [Link][11]

-

Peng, F., et al. (2017). Asymmetric Formal Synthesis of the Long-Acting DPP-4 Inhibitor Omarigliptin. The Journal of Organic Chemistry, 82(17), 9023–9029. Available at: [Link][12][13]

-

Ohe, T., et al. (2022). Synthesis and evaluation of tofacitinib analogs designed to mitigate metabolic activation. Drug Metabolism and Pharmacokinetics, 43, 100439. Available at: [Link][14]

-

Wikipedia contributors. (2023). Protecting group. Wikipedia. Available at: [Link]

-

Thieme. (n.d.). Tofacitinib. Pharmaceutical Substances. Available at: [Link][15]

-

Sweeney, J. B., et al. (2018). Synthesis of 3-Substituted Pyrrolidines via Palladium-Catalyzed Hydroarylation. iScience, 9, 328-336. Available at: [Link][16]

-

Zhang, Z., & Kuang, C. (2013). Synthesis of Tofacitinib. Chinese Journal of Pharmaceuticals, 44(4), 321-323. Available at: [Link][8]

Sources

- 1. Progress in the Stereoselective Synthesis Methods of Pyrrolidine-Containing Drugs and Their Precursors | MDPI [mdpi.com]

- 2. chemrxiv.org [chemrxiv.org]

- 3. Progress in the Stereoselective Synthesis Methods of Pyrrolidine-Containing Drugs and Their Precursors - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Phosphoramidite Gold(I)-Catalyzed Diastereo- and Enantioselective Synthesis of 3,4-Substituted Pyrrolidines - PMC [pmc.ncbi.nlm.nih.gov]

- 5. files.core.ac.uk [files.core.ac.uk]

- 6. enamine.net [enamine.net]

- 7. research.unl.pt [research.unl.pt]

- 8. Synthesis of Tofacitinib [cjph.com.cn]

- 9. Synthesis of pyrrolidine-3-carboxylic acid derivatives via asymmetric Michael addition reactions of carboxylate-substituted enones - Organic & Biomolecular Chemistry (RSC Publishing) [pubs.rsc.org]

- 10. researchgate.net [researchgate.net]

- 11. researchgate.net [researchgate.net]

- 12. Asymmetric Formal Synthesis of the Long-Acting DPP-4 Inhibitor Omarigliptin - PMC [pmc.ncbi.nlm.nih.gov]

- 13. Asymmetric Formal Synthesis of the Long-Acting DPP-4 Inhibitor Omarigliptin - PubMed [pubmed.ncbi.nlm.nih.gov]

- 14. Synthesis and evaluation of tofacitinib analogs designed to mitigate metabolic activation - PubMed [pubmed.ncbi.nlm.nih.gov]

- 15. thieme.de [thieme.de]

- 16. Synthesis of 3-Substituted Pyrrolidines via Palladium-Catalyzed Hydroarylation - PubMed [pubmed.ncbi.nlm.nih.gov]

The Synthetic Chemist's Guide to Pyrrolidine Derivatives: A Review of Modern Methodologies

Abstract

The pyrrolidine ring is a cornerstone of medicinal chemistry, forming the structural core of numerous natural products, pharmaceuticals, and chiral catalysts.[1] Its prevalence in FDA-approved drugs underscores the enduring importance of developing efficient and stereoselective methods for its synthesis.[1] This in-depth technical guide provides a comprehensive review of the key synthetic strategies for constructing the pyrrolidine scaffold, designed for researchers, scientists, and drug development professionals. We will delve into the mechanistic underpinnings and practical applications of seminal reactions, including 1,3-dipolar cycloadditions, transition-metal-catalyzed C-H functionalization, organocatalytic asymmetric approaches, and reductive amination strategies. This guide emphasizes the "why" behind experimental choices, offering field-proven insights to empower chemists in the rational design and execution of pyrrolidine synthesis.

The Enduring Significance of the Pyrrolidine Scaffold in Drug Discovery

The five-membered saturated nitrogen heterocycle, pyrrolidine, is a privileged scaffold in medicinal chemistry due to its unique conformational properties and its ability to engage in crucial biological interactions.[2] The non-planar, puckered nature of the pyrrolidine ring allows for the precise spatial orientation of substituents, enabling optimal interactions with biological targets.[2] This structural feature is evident in a wide array of blockbuster drugs, where the pyrrolidine moiety often plays a critical role in defining the pharmacophore.

Notable examples of pyrrolidine-containing drugs include:

-

Atorvastatin (Lipitor®): A blockbuster statin used to lower cholesterol, featuring a central pyrrole ring derived from a pyrrolidine precursor during synthesis.[3][4]

-

Levetiracetam (Keppra®): An anticonvulsant medication used in the treatment of epilepsy.[5][6]

-

Vildagliptin (Galvus®): An oral anti-hyperglycemic agent (a DPP-4 inhibitor) used for the treatment of type 2 diabetes.[7][8]

-

Captopril: An angiotensin-converting enzyme (ACE) inhibitor used for the treatment of hypertension and some types of congestive heart failure, synthesized from L-proline.[9][10][11]

-

Telaprevir: An antiviral drug used for the treatment of Hepatitis C.[10]

-

Ombitasvir: Another antiviral medication for Hepatitis C treatment.[10]

The diverse therapeutic applications of these molecules, spanning from cardiovascular disease to neurological disorders and infectious diseases, highlight the versatility of the pyrrolidine scaffold and the continuous need for innovative synthetic methodologies.[2][10]

Foundational Strategies for Pyrrolidine Ring Construction

The synthesis of pyrrolidine derivatives can be broadly categorized into several key strategies, each offering unique advantages in terms of stereocontrol, substrate scope, and functional group tolerance. This section will explore the core principles of these methodologies.

The [3+2] Cycloaddition of Azomethine Ylides: A Powerful Ring-Forming Reaction

The 1,3-dipolar cycloaddition of azomethine ylides with various dipolarophiles is arguably one of the most powerful and versatile methods for the stereoselective synthesis of polysubstituted pyrrolidines.[12] This reaction allows for the construction of the five-membered ring in a single step, often with the concomitant generation of multiple stereocenters.[12]

Mechanism of Azomethine Ylide Formation and Cycloaddition:

Azomethine ylides are transient 1,3-dipoles that can be generated in situ through several methods, most commonly via the condensation of an α-amino acid or ester with an aldehyde or ketone, followed by decarboxylation or deprotonation.[13][14] The resulting ylide then undergoes a [3+2] cycloaddition with a dipolarophile (typically an electron-deficient alkene or alkyne) to furnish the pyrrolidine ring.[9]

Caption: General workflow for pyrrolidine synthesis via azomethine ylide cycloaddition.

Experimental Protocol: Enantioselective 1,3-Dipolar Cycloaddition [15]

This protocol describes the synthesis of a chiral pyrrolidine derivative using a silver-catalyzed asymmetric 1,3-dipolar cycloaddition.

-

Materials:

-

Silver salt (e.g., AgOAc, AgF, Ag2CO3)

-

Chiral phosphoramidite ligand

-

Toluene (anhydrous)

-

α-Imino ester (1 M in toluene)

-

Dipolarophile (e.g., (Z)-nitroalkene, 1 M in toluene)

-

Triethylamine (0.025 M or 0.05 M in toluene)

-

-

Procedure:

-

In a flask protected from light (covered with aluminum foil), add the silver salt and the chiral phosphoramidite ligand.

-

Add anhydrous toluene and stir the resulting mixture for 1 hour at room temperature.

-

Add the solution of the α-imino ester and the dipolarophile to the flask.

-

Add the triethylamine solution to the resulting suspension.

-

Stir the reaction mixture at room temperature (25 °C) for 16–24 hours.

-

Monitor the reaction progress by Thin Layer Chromatography (TLC).

-

Upon completion, the reaction mixture can be filtered and the solvent removed under reduced pressure.

-

The crude product is then purified by column chromatography on silica gel.

-

Comparative Performance of Catalytic Systems in Asymmetric [3+2] Cycloadditions:

The choice of catalyst and ligand is crucial for achieving high enantioselectivity in these reactions.

| Catalyst System | Dipolarophile | Yield (%) | Diastereomeric Ratio (dr) | Enantiomeric Excess (ee, %) | Reference |

| Cu(I)/Fesulphos | N-methylmaleimide | 75 | >20:1 | 95 | [16] |

| AgOAc / (Ra,S,S)-Phosphoramidite | (Z)-β-Amidonitroalkene | 79 | >20:1 | 94 | [15] |

| Cu(I) / Chiral N,O-Ligand | (E)-β-Phthalimidonitroethene | High | High | High | [15] |

Table 1: Comparison of catalyst performance in asymmetric 1,3-dipolar cycloadditions.

Transition-Metal-Catalyzed C-H Functionalization: A Modern Approach to Pyrrolidine Synthesis

Transition-metal-catalyzed C-H activation has emerged as a powerful and atom-economical strategy for the synthesis of complex molecules, including pyrrolidines.[14][17] This approach avoids the need for pre-functionalized starting materials, directly converting C-H bonds into C-N or C-C bonds to construct the pyrrolidine ring.[17]

Mechanism of Rhodium-Catalyzed C-H Activation/Annulation:

Rhodium catalysts are particularly effective in promoting the C-H activation of various substrates, followed by annulation with an appropriate coupling partner to form the pyrrolidine ring.[18][19] The catalytic cycle often involves a directed C-H activation, migratory insertion, and reductive elimination.[20][21]

Caption: Simplified catalytic cycle for Rh(III)-catalyzed C-H activation and annulation.

Experimental Protocol: Rhodium-Catalyzed Synthesis of β-Arylpyrrolidines [14][17]

This protocol outlines a multi-step synthesis of β-arylpyrrolidines where the key step is a rhodium-catalyzed intermolecular allylic C(sp3)-H functionalization.

-

Materials:

-

Dirhodium tetracarboxylate catalyst (e.g., Rh2(S-NTTL)4)

-

4-Aryl-1-sulfonyl-1,2,3-triazole (carbene precursor)

-

trans-Alkene

-

Solvent (e.g., dichloromethane)

-

Reducing agent (e.g., NaBH4)

-

Ozone

-

Amine for reductive amination

-

-

Procedure:

-

C-H Functionalization: To a solution of the trans-alkene in the chosen solvent, add the dirhodium catalyst and the 4-aryl-1-sulfonyl-1,2,3-triazole. Stir the reaction at the appropriate temperature until the starting materials are consumed (monitor by TLC).

-

Reduction: Cool the reaction mixture and add the reducing agent (e.g., NaBH4) to reduce the intermediate imine.

-

Ozonolysis: After workup, dissolve the crude product in a suitable solvent (e.g., methanol/dichloromethane) and cool to -78 °C. Bubble ozone through the solution until a blue color persists. Quench the reaction with a reducing agent (e.g., dimethyl sulfide).

-

Reductive Amination: To the crude hemiaminal from the ozonolysis step, add the desired amine and a reducing agent (e.g., sodium triacetoxyborohydride) to form the final β-arylpyrrolidine.

-

Purification: The final product can be purified by column chromatography.

-

Asymmetric Organocatalysis: A Metal-Free Approach to Chiral Pyrrolidines

Asymmetric organocatalysis has revolutionized the synthesis of chiral molecules by providing a metal-free alternative to traditional methods.[22][23] Proline and its derivatives are particularly effective organocatalysts for the synthesis of pyrrolidines, often proceeding through enamine or iminium ion intermediates.[22]

Mechanism of Proline-Catalyzed Asymmetric Michael Addition:

In a typical proline-catalyzed Michael addition for the synthesis of a pyrrolidine precursor, the proline catalyst reacts with a donor molecule (e.g., an aldehyde or ketone) to form a nucleophilic enamine. This enamine then adds to an acceptor (e.g., a nitroalkene) in a stereocontrolled manner. Subsequent cyclization and reduction steps can lead to the final pyrrolidine product.

Caption: Catalytic cycle for a proline-catalyzed asymmetric Michael addition.

Experimental Protocol: Asymmetric Michael Addition using a Pyrrolidine-Based Organocatalyst [19]

-

Materials:

-

Pyrrolidine-based organocatalyst (e.g., OC4 in the reference) (10 mol%)

-

trans-β-Nitrostyrene (1.0 equiv)

-

3-Phenylpropionaldehyde (2.0 equiv)

-

Methylcyclohexane (solvent)

-

-

Procedure:

-

To a stirred solution of the organocatalyst in methylcyclohexane at 0 °C, add the 3-phenylpropionaldehyde.

-

Add the trans-β-nitrostyrene to the reaction mixture.

-

Stir the reaction at 0 °C for 24 hours.

-

Monitor the reaction progress by TLC.

-

Upon completion, the reaction can be quenched and the product extracted.

-

The crude product is purified by column chromatography.

-

Comparative Performance of Organocatalysts in Asymmetric Michael Additions:

The structure of the organocatalyst significantly influences the stereochemical outcome of the reaction.

| Organocatalyst | Solvent | Yield (%) | Diastereomeric Ratio (syn:anti) | Enantiomeric Excess (ee, %) | Reference |

| OC1 | CH2Cl2 | 95 | 70:30 | 68 (syn) | [19] |

| OC4 | CH2Cl2 | 96 | 77:23 | 66 (syn) | [19] |

| OC4 | Methylcyclohexane | 87 | 92:8 | 85 (syn) | [19] |

Table 2: Comparison of organocatalyst performance in the asymmetric Michael addition of 3-phenylpropionaldehyde to trans-β-nitrostyrene.

Reductive Amination: A Versatile and Reliable Method

Reductive amination is a widely used and robust method for the formation of C-N bonds and can be effectively applied to the synthesis of pyrrolidines.[24][25] This strategy typically involves the reaction of a dicarbonyl compound with an amine, followed by in situ reduction of the resulting imine or enamine intermediates.[24]

Experimental Protocol: Iridium-Catalyzed Reductive Amination for N-Aryl-Substituted Pyrrolidines

This protocol describes a straightforward synthesis of N-aryl-substituted pyrrolidines from 1,4-diketones and anilines in water.

-

Materials:

-

Hexane-2,5-dione (1.0 equiv)

-

Aniline (1.2 equiv)

-

[Cp*IrCl2]2 (0.5 mol%)

-

Deionized water

-

Formic acid (5.0 equiv)

-

Ethyl acetate (for extraction)

-

Anhydrous sodium sulfate

-

-

Procedure:

-

In a reaction vessel, combine hexane-2,5-dione, aniline, and the iridium catalyst.

-

Add deionized water, followed by formic acid.

-

Stir the mixture vigorously at 80 °C.

-

Monitor the reaction progress by TLC or LC-MS.

-

Upon completion, cool the reaction to room temperature.

-

Extract the aqueous phase with ethyl acetate.

-

Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

-

Purify the crude product by column chromatography on silica gel.

-

Synthesis of Marketed Drugs: Field-Proven Applications

The synthetic strategies discussed above are not merely academic exercises; they are the cornerstones of the industrial synthesis of numerous life-saving medications.

Synthesis of Levetiracetam

The synthesis of the anticonvulsant drug Levetiracetam often starts from (S)-2-aminobutanoic acid.[6] A key step involves the formation of the pyrrolidinone ring, which can be achieved through various methods, including the reaction of (S)-2-aminobutyramide with 4-chlorobutyryl chloride.

A Synthetic Route to Levetiracetam: [5]

-

Oxidation: (S)-N-(1-hydroxybutan-2-yl)-2-oxopyrrolidine-1-carboxamide is oxidized using a ruthenium catalyst (RuO2) with sodium hypochlorite (NaOCl) to afford (S)-2-(2-oxopyrrolidin-1-yl)butyric acid.

-

Amidation: The resulting carboxylic acid is then converted to the corresponding amide, Levetiracetam, by reaction with triethylamine and ethyl chloroformate, followed by treatment with ammonia gas.

Synthesis of Vildagliptin

The synthesis of the antidiabetic drug Vildagliptin typically starts from L-proline.[7][8]

A Synthetic Route to Vildagliptin: [7]

-

N-Acylation: L-proline is reacted with chloroacetyl chloride in tetrahydrofuran (THF) to yield (S)-1-(2-chloroacetyl)pyrrolidine-2-carboxylic acid.

-

Nitrile Formation: The carboxylic acid is then converted to the corresponding nitrile, (S)-1-(2-chloroacetyl)pyrrolidine-2-carbonitrile, by reaction with acetonitrile in the presence of sulfuric acid.

-

Coupling: The final step involves the reaction of the nitrile with 3-aminoadamantanol to produce Vildagliptin.

Synthesis of Captopril

The synthesis of the antihypertensive drug Captopril utilizes L-proline as a chiral starting material.[9][10][11]

A Synthetic Route to Captopril: [9]

-

Acylation: L-proline is acylated with 3-acetylthio-2-methylpropionic acid chloride in a basic aqueous solution.

-

Deprotection: The resulting N-acylated proline derivative is then treated with ammonia to remove the acetyl protecting group from the thiol, yielding Captopril.

Conclusion and Future Outlook

The synthesis of pyrrolidine derivatives remains a vibrant and evolving field of research. The methodologies outlined in this guide, from classic cycloadditions to modern C-H functionalization, provide a powerful toolkit for chemists in both academic and industrial settings. The continued development of more efficient, selective, and sustainable synthetic methods will be crucial for the discovery of the next generation of pyrrolidine-based therapeutics. As our understanding of disease biology deepens, the demand for novel and structurally diverse pyrrolidine derivatives will undoubtedly grow, ensuring that the synthesis of this remarkable heterocycle will remain a key focus of chemical research for years to come.

References

- Padwa, A. (Ed.). (1984). 1,3-Dipolar Cycloaddition Chemistry. John Wiley & Sons.

- Cushman, D. W., & Ondetti, M. A. (1991). History of the design of captopril and related inhibitors of angiotensin-converting enzyme. Hypertension, 17(4), 589-592.

- Ghosh, A. K., & Brindisi, M. (2015). Organic carbamates in drug design and discovery. Journal of Medicinal Chemistry, 58(7), 2895-2940.

- Gobert, J., & De Smet, E. (1990). U.S. Patent No. 4,943,639. Washington, DC: U.S.

- Villhauer, E. B., Brinkman, J. A., Naderi, G. B., Burkey, B. F., Dunning, B. E., Prasad, K., ... & Hughes, T. E. (2003). 1-[[(3-Hydroxy-1-adamantyl)amino]acetyl]-2-cyano-(S)-pyrrolidine: A Potent, Selective, and Orally Bioavailable Dipeptidyl Peptidase IV Inhibitor with Antihyperglycemic Properties. Journal of Medicinal Chemistry, 46(13), 2774-2789.

- Hanon, J., & Kenda, B. (2000). Levetiracetam. Drugs of the Future, 25(11), 1133.

-

Nam, D. H., Lee, C. S., & Ryu, D. D. (1984). An improved synthesis of captopril. Journal of Pharmaceutical Sciences, 73(12), 1843-1844. [Link]

-

Theoretical Study of the Mechanism of the Formation of Azomethine Ylide from Isatine and Sarcosine and Its Reactivity in 1,3-Dipolar Cycloaddition Reaction with 7-Oxabenzonorbornadiene. PubMed. (2024). [Link]

-

Kubiak, R. W., & Davies, H. M. L. (2018). Rhodium-Catalyzed Intermolecular C–H Functionalization as a Key Step in the Synthesis of Complex Stereodefined β-Arylpyrrolidines. Organic Letters, 20(13), 3771–3775. [Link]

-

Rhodium-Catalyzed Intermolecular C-H Functionalization as a Key Step in the Synthesis of Complex Stereodefined β-Arylpyrrolidines. PubMed. (2018). [Link]

-

Mechanistic investigations of the rhodium catalyzed propargylic CH activation. (n.d.). [Link]

-

Poyraz, S., Yuksel, T. N., Belveren, S., Koca, I., Dastan, A., & Ucar, G. (2023). Recent insights about pyrrolidine core skeletons in pharmacology. Frontiers in Chemistry, 11, 1249931. [Link]

-

A rhodium-catalyzed cascade C-H activation/annulation strategy for the expeditious assembly of pyrrolidinedione-fused 1,2-benzothiazines. PubMed. (2024). [Link]

-

Reductive amination/cyclization of levulinic acid to pyrrolidones versus pyrrolidines by switching the catalyst from Al… - OUCI. (n.d.). [Link]

-

A facile method to synthesize vildagliptin. ResearchGate. (2021). [Link]

-

An asymmetric synthesis of Levetiracetam. (n.d.). [Link]

-

Progress in the Stereoselective Synthesis Methods of Pyrrolidine-Containing Drugs and Their Precursors. MDPI. (2022). [Link]

-

Recent Advances in Asymmetric Synthesis of Pyrrolidine-Based Organocatalysts and Their Application: A 15-Year Update. MDPI. (2023). [Link]

-

ChemInform Abstract: Recent Advances in Organocatalytic Asymmetric Synthesis of Polysubstituted Pyrrolidines. ResearchGate. (2014). [Link]

-

Synthesis of new pyrrolidine-based organocatalysts and study of their use in the asymmetric Michael addition of aldehydes to nitroolefins. National Institutes of Health. (2017). [Link]

-

Organocatalytic enantioselective synthesis of highly functionalized polysubstituted pyrrolidines. PubMed. (n.d.). [Link]

-

Reductive Amination: A Remarkable Experiment for the Organic Laboratory. (2023). [Link]

-

The Mechanism of Rhodium Catalyzed Allylic C–H Amination. ChemRxiv. (2018). [Link]

-

Enantioselective 1,3-Dipolar Cycloaddition Using (Z)-α-Amidonitroalkenes as a Key Step to the Access to Chiral cis-3,4-Diaminopyrrolidines. National Institutes of Health. (2021). [Link]

-

The synthesis of atorvastatin intermediates. ResearchGate. (2014). [Link]

-

Atorvastatin (Lipitor) by MCR. National Institutes of Health. (2019). [Link]

-

Mechanistic Studies on the Synthesis of Pyrrolidines and Piperidines via Copper-Catalyzed Intramolecular C–H Amination. National Institutes of Health. (2022). [Link]

-

Recent Advances in Asymmetric Synthesis of Pyrrolidine-Based Organocatalysts and Their Application: A 15-Year Update. PubMed. (2023). [Link]

-

Pyrrolidine synthesis. Organic Chemistry Portal. (n.d.). [Link]

-

Asymmetric Syntheses of Enantioenriched 2,5-Disubstituted Pyrrolidines. National Institutes of Health. (2022). [Link]

-

Stereoselective Synthesis of Densely Substituted Pyrrolidines via a [3 + 2] Cycloaddition Reaction between Chiral N-tert-Butanesulfinylazadienes and Azomethine Ylides. ACS Publications. (2023). [Link]

-